molecular formula C17H15F3O B1327737 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898755-34-5

3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No. B1327737
CAS RN: 898755-34-5
M. Wt: 292.29 g/mol
InChI Key: MKKMETLMCNFSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylphenyl)-3,4',5'-trifluoropropiophenone (TFPP) is an aromatic ketone that has been used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 270.3 g/mol and a melting point of 70-72 °C. TFPP is an important intermediate in the synthesis of many compounds, including pharmaceuticals, pesticides, and fragrances. It is also used as a starting material for the synthesis of other compounds, such as heterocycles, which have potential applications in drug discovery.

Scientific Research Applications

1. Polymer Development

  • Poly(arylene ether sulfone) Anion Exchange Membranes : A study by Shi et al. (2017) explored the use of 3,5-dimethylphenyl groups in the synthesis of poly(arylene ether sulfone) anion exchange membranes. These membranes exhibited high alkaline stability and good hydroxide conductivity, making them potential candidates for various applications, such as fuel cells and water treatment technologies (Shi et al., 2017).

2. Synthesis of Novel Bisphenols

  • Development of Poly(aryl ether ketone/sulfone)s : Research by Shang et al. (2012) included the synthesis of novel bisphenols using a structure similar to 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone. These polymers showed properties like good solubility, high glass transition temperatures, and excellent thermal stability, making them valuable in high-performance material applications (Shang et al., 2012).

3. Electroactive Polymer Films

  • Electro-oxidative Polymerization : Yamamoto et al. (1992) discussed the polymerization of 3,5-dimethylthiophenol to form poly(2,6-dimethylphenylene sulphide) films. These films, showing semi-conductivity and electrochemical response, could have implications in electronic device manufacturing (Yamamoto et al., 1992).

4. Pharmaceutical Chemistry

  • Synthesis of Pyrimidinones : Bonacorso et al. (2003) synthesized a series of pyrimidinones starting from a precursor similar to 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone. This kind of synthesis is crucial in the development of various pharmaceutical compounds (Bonacorso et al., 2003).

5. Advanced Material Synthesis

  • Synthesis of Formaldehyde Polymers : A study by Ninagawa et al. (1979) involved the synthesis of formaldehyde polymers using compounds structurally related to 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone. These polymers have potential applications in various industrial sectors due to their unique properties (Ninagawa et al., 1979).

6. Optoelectronic Applications

  • Photosensitive and Thermosetting Polymers : Research by Matsumoto et al. (2005) on photosensitive and thermosetting polymers used compounds related to 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone. These materials exhibit unique characteristics suitable for optoelectronic applications (Matsumoto et al., 2005).

properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-4-3-5-11(2)13(10)6-7-16(21)12-8-14(18)17(20)15(19)9-12/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKMETLMCNFSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644816
Record name 3-(2,6-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone

CAS RN

898755-34-5
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.